Suloctidil

Catalog No.
S544217
CAS No.
54767-75-8
M.F
C20H35NOS
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suloctidil

CAS Number

54767-75-8

Product Name

Suloctidil

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil.

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

The exact mass of the compound (1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol is 337.2439 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substituting Suloctidil with a standard calcium channel blocker (e.g., Cinnarizine, Verapamil) or a simple antiplatelet agent (e.g., Aspirin) fails to replicate its distinct pharmacological profile. Unlike many common calcium antagonists, Suloctidil demonstrates a more potent effect in smaller arteries than in the aorta and lacks the negative inotropic (heart muscle contraction) effects seen with agents like Verapamil and Nifedipine. Furthermore, its activity extends beyond simple vasodilation to include inhibition of norepinephrine-induced vasoconstriction and improvement of erythrocyte deformability, attributes not shared by all compounds in its class. This multi-target activity makes it a specific tool for models where combined vascular relaxation, anti-aggregation, and hemorheological improvements are simultaneously required.

Differentiated Calcium Antagonism: Vascular Selectivity Without Cardiac Depression

In isolated rat aorta, Suloctidil demonstrates competitive calcium antagonism with a pA2 value of 7.50. While this is lower than nifedipine (pA2 9.96), it is comparable to other widely used calcium channel blockers such as cinnarizine (pA2 7.90) and verapamil (pA2 8.10). Critically, unlike nifedipine, verapamil, diltiazem, and cinnarizine, Suloctidil was found to be devoid of negative inotropic effects in spontaneously beating guinea-pig atria, indicating a lack of depressant action on heart muscle contraction. Furthermore, Suloctidil was more potent at inhibiting calcium-induced contractions in smaller arteries (mesenteric and saphenous) than in the aorta, suggesting a degree of selectivity for the microvasculature.

Evidence DimensionCalcium Antagonism (pA2) in Rat Aorta & Inotropic Effect
Target Compound DatapA2 = 7.50; No negative inotropic effect observed.
Comparator Or BaselineCinnarizine: pA2 = 7.90, has negative inotropic effect. Verapamil: pA2 = 8.10, has negative inotropic effect. Nifedipine: pA2 = 9.96, has negative inotropic effect.
Quantified DifferenceComparable Ca2+ antagonism to Cinnarizine/Verapamil but lacks their negative inotropic effects.
ConditionsIn vitro assay on isolated rat aorta for pA2 values and spontaneously beating guinea-pig atria for inotropic effects.

For researchers needing to induce vasodilation in vitro or in vivo without the confounding variable of direct cardiac muscle depression, Suloctidil offers a distinct advantage over many standard calcium channel blockers.

Potent In Vivo Antispasmodic Activity Surpassing Papaverine and Cinnarizine

In an in vivo perfused dog hind limb model, Suloctidil demonstrated more potent inhibition of vasospasm induced by norepinephrine or angiotensin compared to papaverine and cinnarizine at the same dose. Additionally, in a rabbit model, BaCl2-induced spasms of the pial arteries (on the brain surface) were rapidly alleviated by intra-arterial suloctidil at doses of 3.5 µg/kg or more, under conditions where both papaverine and vincamine were inactive.

Evidence DimensionIn vivo vasospasm inhibition
Target Compound DataMore potent than comparators at equal doses in dog hind limb; effective against BaCl2-induced pial artery spasm at ≥3.5 µg/kg.
Comparator Or BaselinePapaverine: Less potent in dog hind limb; inactive against BaCl2 spasm in rabbit pial artery. Cinnarizine: Less potent in dog hind limb.
Quantified DifferenceQualitatively superior in vivo antispasmodic activity against specific chemical inducers compared to established vasodilators.
ConditionsIn vivo models: perfused dog hind limb (norepinephrine/angiotensin-induced spasm) and rabbit pial artery (BaCl2-induced spasm).

This evidence makes Suloctidil a preferred compound for in vivo models of chemically-induced vasospasm, particularly in cerebral circulation studies where standard agents like papaverine may be ineffective.

Hemorheological Efficacy: Demonstrated Improvement in Red Blood Cell Deformability

In a clinical study involving aged patients with cerebrovascular insufficiency, long-term administration of Suloctidil resulted in a significant improvement in red cell deformability. This effect on the physical properties of erythrocytes, alongside observed reductions in blood and plasma viscosity, distinguishes Suloctidil from agents that only target vascular tone or platelet function. This rheological modification is a key component of its mechanism for improving microcirculation.

Evidence DimensionRed Blood Cell (RBC) Deformability
Target Compound DataSignificantly improved RBC deformability after 180 days of treatment.
Comparator Or BaselineBaseline measurements in patients with cerebrovascular insufficiency. Most vasodilators and anti-platelet agents do not have a primary, clinically-demonstrated effect on RBC deformability.
Quantified DifferenceStatistically significant improvement over baseline values (specific percentages not provided in abstract).
ConditionsOpen-label clinical trial in 15 aged patients; 600 mg/day for 180 days.

For studies focused on the mechanics of microcirculatory blood flow, particularly in models of ischemia or vascular disease, Suloctidil provides a crucial, non-standard mechanism—improving the passage of red blood cells through capillaries—that is not offered by typical vasodilators.

In Vitro and Ex Vivo Models of Microvascular Disease

Ideal for use in isolated tissue bath experiments (e.g., mesenteric artery preparations) to study vasodilation in smaller resistance vessels without the confounding cardiodepressive effects of compounds like verapamil or nifedipine.

Investigating Cerebral Vasospasm and Ischemia In Vivo

A primary candidate for animal models of cerebral vasospasm, where it has shown efficacy against chemical inducers that are resistant to standard agents like papaverine. Its ability to also improve cerebral blood flow in atherosclerotic models further supports this application.

Hemorheological Studies on Blood Flow and Microcirculation

Suitable for research focused on the biophysical properties of blood, specifically where the goal is to pharmacologically improve red blood cell deformability and reduce viscosity to enhance capillary perfusion.

Models of Thrombosis Requiring Combined Antiplatelet and Vasoactive Effects

Applicable in thrombosis models where inhibition of platelet aggregation and promotion of blood flow are both desired outcomes, providing a single-compound alternative to multi-drug cocktails.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.24393591 Da

Monoisotopic Mass

337.24393591 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV1N1XY17K

Related CAS

54767-71-4 (hydrochloride)
60175-02-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX19 - Suloctidil

Pictograms

Irritant

Irritant

Other CAS

54767-75-8
54063-56-8

Wikipedia

Suloctidil

Dates

Last modified: 08-15-2023
1: Chauvet-Monges AM, Faure R, Crevat A. 1H-NMR study of suloctidil-A23187 calcium ionophore interaction. Chem Biol Interact. 1993 Feb;86(2):163-9. PubMed PMID: 8383582.
2: Butts A, DiDone L, Koselny K, Baxter BK, Chabrier-Rosello Y, Wellington M, Krysan DJ. A repurposing approach identifies off-patent drugs with fungicidal cryptococcal activity, a common structural chemotype, and pharmacological properties relevant to the treatment of cryptococcosis. Eukaryot Cell. 2013 Feb;12(2):278-87. doi: 10.1128/EC.00314-12. PubMed PMID: 23243064; PubMed Central PMCID: PMC3571299.
3: Bucchi F, Cerletti C, de Gaetano G. Inhibition of platelet thromboxane generation by suloctidil in man. Haemostasis. 1986;16(5):362-8. PubMed PMID: 3023210.
4: Turpie AG, Gent M, Doyle DJ, Saerens E, de Boer AC, Talbot C, McNamee J, Hirsh J. An evaluation of suloctidil in the prevention of deep vein thrombosis in neurosurgical patients. Thromb Res. 1985 Jul 15;39(2):173-81. PubMed PMID: 2992116.
5: Ishibashi A, Hanagata R, Horii D, Hisayama T, Takayanagi I. [Effect of suloctidil on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2]. Nihon Yakurigaku Zasshi. 1983 Nov;82(5):361-73. Japanese. PubMed PMID: 6323288.
6: Takahashi K, Arai Y. [Antigenicity of suloctidil]. J Toxicol Sci. 1983 Aug;8(3):231-42. Japanese. PubMed PMID: 6319726.
7: Nishi H, Kadowaki S, Endo N. [Effect of suloctidil in the protection of the cerebral function]. Nihon Yakurigaku Zasshi. 1983 Jul;82(1):37-46. Japanese. PubMed PMID: 6311699.
8: Calderon P, van Dorsser W, Geöcze von Szendroi K, De Mey JG, Roba J. In vitro vasorelaxing activity of suloctidil. Arch Int Pharmacodyn Ther. 1986 Nov;284(1):101-13. PubMed PMID: 3030204.
9: Gent M, Blakely JA, Hachinski V, Roberts RS, Barnett HJ, Bayer NH, Carruthers SG, Collins SM, Gawel MG, Giroux-Klimek M, et al. A secondary prevention, randomized trial of suloctidil in patients with a recent history of thromboembolic stroke. Stroke. 1985 May-Jun;16(3):416-24. PubMed PMID: 2988158.
10: Horii D, Ishibashi A, Sano F. [Effect of suloctidil on the dynamics of the peripheral artery of the dog]. Nihon Yakurigaku Zasshi. 1983 Jul;82(1):67-78. Japanese. PubMed PMID: 6311700.
11: Chieffo C, Postiglione A, Tritto C, Mancini M. Hypocholesterolaemic activity of suloctidil: double-blind, crossover short-term and long-term treatment trial. Curr Med Res Opin. 1984;9(3):147-52. PubMed PMID: 6094103.
12: Boeynaems JM, Van Coevorden A, Demolle D. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug suloctidil. Biochem Pharmacol. 1987 May 15;36(10):1629-35. PubMed PMID: 3036152.
13: Wolf DL, Hall ED. Suloctidil treatment prevents the development of post-traumatic feline spinal cord ischemia. Arch Int Pharmacodyn Ther. 1985 Mar;274(1):139-44. PubMed PMID: 2990364.
14: Chatelain P, Demol D, Roba J. Inhibition by suloctidil of [3H] nitrendipine binding to cerebral cortex membranes. Biochem Pharmacol. 1984 Apr 1;33(7):1099-103. PubMed PMID: 6324812.
15: Montefusco O, Missale C, Govoni S, Rozzini R, Trabucchi M. Effect of suloctidil on dopaminergic transmission in various rat brain areas: possible uses as drug for the elderly. Pharmacol Res Commun. 1983 Mar;15(3):317-27. PubMed PMID: 6304786.
16: Tkaczewski W, Buczyński A, Dziedziczak-Buczyńska M, Wachowicz B, Kedziora J. [The effect of suloctidil and acetylsalicylic acid on eicosanoid synthesis in human platelets]. Pol Tyg Lek. 1992 Oct 19-26;47(42-43):970-1. Polish. PubMed PMID: 1338656.
17: De Paermentier F, Heuschling P, Knoops B, Janssens De Varebeke P, Pauwels G, Laszlo De Kaszon-Jakabfalva C, Van den Bosch De Aguilar P. Suloctidil increases the rat brain cortex microvascular regeneration after a lesion. Life Sci. 1989;44(1):41-7. PubMed PMID: 2464117.
18: Thines-Sempoux D, Bovy-Kesler C, Debruyne E, Roba J. Effect of suloctidil on rat liver. Arch Toxicol. 1986 Jul;59(2):115-20. PubMed PMID: 3019276.
19: Stratton JR, Ritchie JL. Effect of suloctidil on tomographically quantitated platelet accumulation in Dacron aortic grafts. Am J Cardiol. 1986 Jul 1;58(1):152-6. PubMed PMID: 3014851.
20: Hanson SR, Harker LA. Studies of suloctidil in experimental thrombosis in baboons. Thromb Haemost. 1985 Jun 24;53(3):423-7. PubMed PMID: 2996168.

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